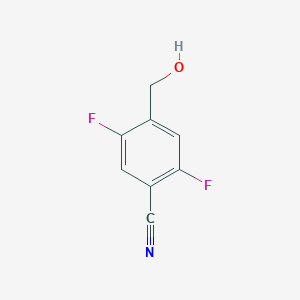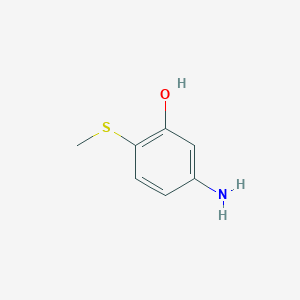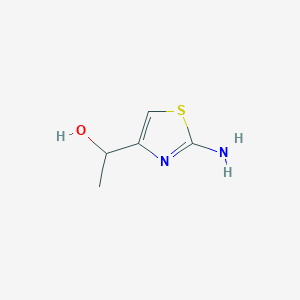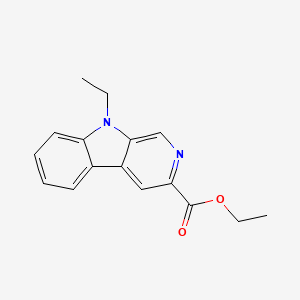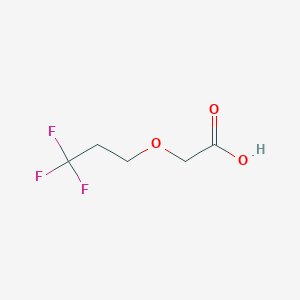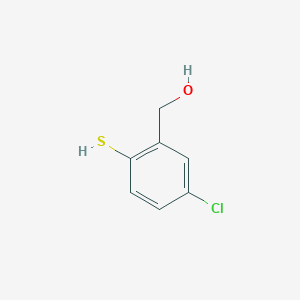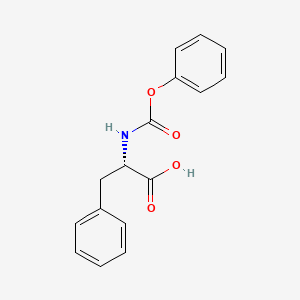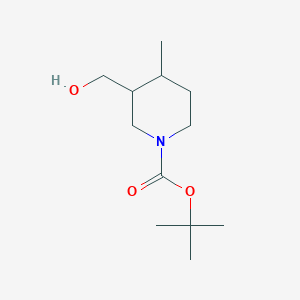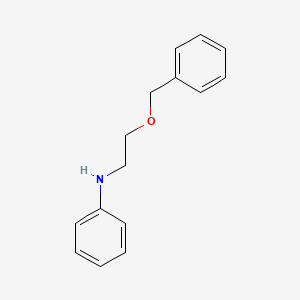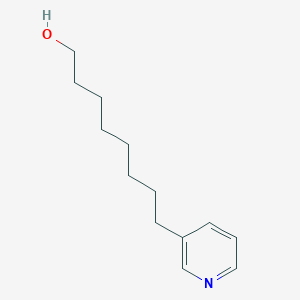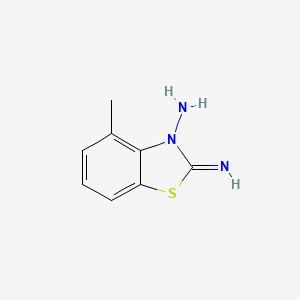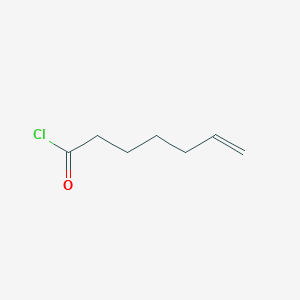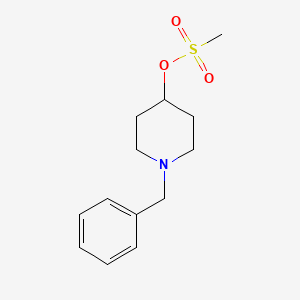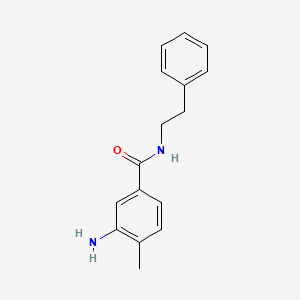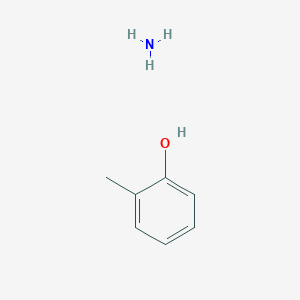
Ammonium o-cresolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium o-cresolate, also known as o-cresol ammonium salt, is an organic compound with the molecular formula C7H9NO. It is derived from o-cresol, which is a type of phenol where a methyl group is substituted at the ortho position relative to the hydroxyl group. This compound is commonly used in various chemical processes and has significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium o-cresolate can be synthesized through the reaction of o-cresol with ammonium hydroxide. The reaction typically involves mixing o-cresol with an aqueous solution of ammonium hydroxide under controlled temperature and pressure conditions. The reaction proceeds as follows:
C7H8O+NH4OH→C7H9NO+H2O
Industrial Production Methods
In industrial settings, the production of phenol, 2-methyl-, ammonium salt often involves large-scale reactors where o-cresol and ammonium hydroxide are continuously fed into the system. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through distillation or crystallization processes to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium o-cresolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Ammonium o-cresolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the manufacture of resins, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of phenol, 2-methyl-, ammonium salt involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products. The ammonium group in the compound can also facilitate ionic interactions with other molecules, enhancing its reactivity and specificity in certain reactions.
Comparison with Similar Compounds
Ammonium o-cresolate can be compared with other similar compounds such as:
Phenol, 4-methyl- (p-cresol): Similar structure but with the methyl group at the para position.
Phenol, 3-methyl- (m-cresol): Similar structure but with the methyl group at the meta position.
Phenol, 2-chloro-: Similar structure but with a chlorine atom instead of a methyl group at the ortho position.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the ammonium group, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
67674-51-5 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
azane;2-methylphenol |
InChI |
InChI=1S/C7H8O.H3N/c1-6-4-2-3-5-7(6)8;/h2-5,8H,1H3;1H3 |
InChI Key |
DWVIDWKFWSIFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1O.N |
Related CAS |
95-48-7 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
